1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Description
Structural Significance of Piperidine Core in Heterocyclic Chemistry
The piperidine nucleus represents one of the most fundamental and versatile heterocyclic systems in modern medicinal chemistry and synthetic organic chemistry. Piperidine is a nonaromatic heterocyclic nucleus with a six-membered ring containing five methylene groups and one secondary amine group. This structural arrangement provides the molecule with unique conformational flexibility and chemical reactivity that has made it an indispensable scaffold in pharmaceutical development.
The conformational characteristics of piperidine contribute significantly to its utility in drug design. Unlike aromatic heterocycles, the saturated nature of piperidine allows for chair-like conformations that can be precisely controlled through strategic substitution patterns. This conformational control is particularly important in the design of molecules that must fit specific protein binding sites with high selectivity and affinity. The secondary nitrogen atom at the first position of the piperidine ring provides opportunities for further functionalization through alkylation, acylation, or other chemical transformations, allowing medicinal chemists to fine-tune the pharmacological properties of piperidine-containing compounds.
Recent advances in piperidine synthesis have focused on developing efficient methods for accessing highly substituted derivatives with precise stereochemical control. These synthetic methodologies include intramolecular cyclization approaches, intermolecular annulation reactions, and multicomponent reactions that allow for the rapid assembly of complex piperidine-containing molecular architectures. The development of these synthetic tools has expanded the chemical space accessible to medicinal chemists and has facilitated the discovery of new therapeutic agents based on the piperidine scaffold.
The electronic properties of the piperidine nitrogen atom also contribute to the pharmacological significance of this heterocycle. The basic nature of the piperidine nitrogen allows for protonation under physiological conditions, which can influence membrane permeability, protein binding, and metabolic stability. This pH-dependent behavior can be exploited in drug design to optimize pharmacokinetic properties and achieve desired tissue distribution patterns.
Role of tert-Butyldimethylsilyl Ethers in Alcohol Protection Strategies
The tert-butyldimethylsilyl group represents one of the most widely utilized protecting groups for alcohols in synthetic organic chemistry, offering an optimal balance of stability and synthetic accessibility. The tert-butyldimethylsilyl protecting group was first introduced by Corey in 1972 as an evolution of simpler silyl ethers, and it has become one of the most cited methodologies in organic synthesis. The popularity of this protecting group stems from its exceptional stability under a wide range of reaction conditions combined with the ease of installation and removal.
The tert-butyldimethylsilyl group provides precise control over the rate of deprotection through modulation of steric and electronic factors around the silicon atom. This tunability is a key advantage over other protecting group strategies, as it allows synthetic chemists to design protection schemes that are compatible with specific reaction sequences. The relative stability correlation of trisubstituted silyl ethers towards hydrolysis under acid conditions places tert-butyldimethylsilyl ethers in an intermediate position, providing sufficient stability for most synthetic transformations while remaining accessible for deprotection when required.
The installation of tert-butyldimethylsilyl protecting groups typically employs tert-butyldimethylsilyl chloride in combination with a base such as imidazole or dimethylaminopyridine. The reaction proceeds through an associative substitution mechanism involving pentavalent silicon intermediates, which is facilitated by the ability of silicon to expand its coordination sphere beyond four bonds. This mechanistic pathway allows for efficient silylation under mild conditions, making the tert-butyldimethylsilyl group particularly attractive for protecting sensitive alcohols.
The deprotection of tert-butyldimethylsilyl ethers can be accomplished through several complementary methodologies, providing synthetic flexibility for complex molecule synthesis. Fluoride-mediated deprotection using tetrabutylammonium fluoride represents the most commonly employed approach, offering clean and efficient removal under mild conditions. Alternative deprotection methods include acidic hydrolysis using hydrochloric acid in aqueous tetrahydrofuran or methanol, and basic conditions using lithium acetate in dimethylformamide for selective removal of aromatic silyl ethers.
| Deprotection Method | Conditions | Selectivity | Typical Yield |
|---|---|---|---|
| Tetrabutylammonium fluoride | Tetrahydrofuran, room temperature | General | 80-100% |
| Hydrochloric acid | Aqueous tetrahydrofuran, 0°C to room temperature | Non-selective | 83-100% |
| Lithium acetate | Dimethylformamide, catalytic conditions | Aromatic selective | 70-95% |
| Titanium tetrachloride complexes | Various Lewis base solvents | Substrate dependent | 80-98% |
The remarkable stability of tert-butyldimethylsilyl ethers under diverse reaction conditions makes them particularly valuable for complex synthetic sequences. These protecting groups are stable under aqueous acid and base conditions, reducing environments including palladium-catalyzed hydrogenation, oxidative conditions, and most nucleophilic and electrophilic reagents. The primary exception is fluoride ion, which provides the basis for the most common deprotection methodology.
Recent developments in silyl ether chemistry have focused on achieving selective deprotection in molecules containing multiple silyl protecting groups. These advances have enabled the development of orthogonal protection strategies where different silyl ethers can be removed selectively in the presence of others. For example, titanium tetrachloride-Lewis base complexes have been shown to provide enhanced selectivity for tert-butyldimethylsilyl ether deprotection compared to other silyl protecting groups.
Electronic Effects of Bromo-Fluoro Aromatic Substitution Patterns
The incorporation of both bromo and fluoro substituents in the meta and meta' positions of the aromatic ring creates a unique electronic environment that significantly influences the chemical and biological properties of the compound. These substituents represent classic examples of electron-withdrawing groups that operate through different mechanisms, providing complementary electronic effects that can be analyzed using quantitative structure-activity relationships.
The fluoro substituent exhibits electronic effects through both inductive and resonance mechanisms, though the inductive effect predominates. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect that is transmitted through the sigma-bond framework of the molecule. The Hammett substituent constant for fluorine in the meta position is +0.34, while in the para position it is +0.06, indicating that the inductive effect is more pronounced when the substituent is meta to the reaction center. This positional dependence reflects the different pathways through which electronic effects are transmitted in aromatic systems.
The bromo substituent operates primarily through inductive electron withdrawal, with minimal resonance contribution due to poor orbital overlap between the large bromine 4p orbitals and the carbon 2p orbitals. The Hammett substituent constant for bromine in the meta position is +0.40, while in the para position it is +0.23, demonstrating the stronger electron-withdrawing effect when positioned meta to substituent-sensitive reactions. The larger size of the bromine atom compared to fluorine also introduces steric considerations that can influence molecular conformations and binding interactions.
| Substituent | Meta Hammett Constant (σₘ) | Para Hammett Constant (σₚ) | Primary Mechanism |
|---|---|---|---|
| Fluoro | +0.34 | +0.06 | Inductive withdrawal |
| Bromo | +0.40 | +0.23 | Inductive withdrawal |
| Combined effect | +0.74 | +0.29 | Additive withdrawal |
The combined presence of both bromo and fluoro substituents creates an additive electron-withdrawing effect that significantly influences the electronic properties of the aromatic ring. This dual substitution pattern can affect the nucleophilicity of the aromatic system, influence the stability of charged intermediates formed during chemical reactions, and modulate the binding affinity of the molecule for biological targets. The electron-poor nature of the aromatic ring resulting from these substituents can enhance the electrophilic character of the system and influence the reactivity of other functional groups within the molecule.
The meta positioning of both substituents relative to the piperidine attachment point is particularly significant from the perspective of electronic transmission. Meta substituents exert their electronic effects primarily through inductive mechanisms, which are transmitted through the sigma-bond framework and are less sensitive to resonance effects. This positioning ensures that the electron-withdrawing effects of both substituents are efficiently communicated to the piperidine nitrogen, potentially influencing its basicity and hydrogen-bonding properties.
The electronic effects of the bromo-fluoro substitution pattern also have implications for the metabolic stability and pharmacological properties of compounds containing this motif. Electron-withdrawing substituents can influence the susceptibility of aromatic rings to oxidative metabolism by cytochrome P450 enzymes, potentially enhancing metabolic stability and prolonging biological half-life. Additionally, the altered electron distribution in the aromatic ring can affect π-π stacking interactions with aromatic amino acid residues in protein binding sites, influencing binding affinity and selectivity.
Properties
IUPAC Name |
[1-(3-bromo-5-fluorophenyl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrFNOSi/c1-17(2,3)22(4,5)21-16-6-8-20(9-7-16)15-11-13(18)10-14(19)12-15/h10-12,16H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHCQKKWQHOJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrFNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133382 | |
| Record name | Piperidine, 1-(3-bromo-5-fluorophenyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-47-1 | |
| Record name | Piperidine, 1-(3-bromo-5-fluorophenyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(3-bromo-5-fluorophenyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine is a synthetic compound with significant implications in pharmaceutical research. This article delves into its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H27BrFNOSi, with a molecular weight of 388.4 g/mol. The compound features a piperidine ring substituted with a bromo and fluoro group on the phenyl moiety, along with a tert-butyldimethylsilyl (TBDMS) protecting group that enhances its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C17H27BrFNOSi |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 1704073-47-1 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the bromo and fluoro groups increases binding affinity, while the piperidine structure provides conformational stability necessary for effective interactions.
Key Mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could lead to therapeutic effects in conditions such as depression or anxiety.
Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant properties through modulation of serotonin receptors (5-HT). For instance, studies on related piperazine derivatives have shown their ability to act as multi-target agents, influencing serotonin transporter activity and receptor interactions .
Case Studies
- Serotonin Receptor Modulation : A study demonstrated that piperazine derivatives could enhance neurotransmission in brain areas associated with major depressive disorder, suggesting that modifications like those found in this compound could yield similar effects .
- Kinase Inhibition : Investigations into related compounds have revealed their potential as inhibitors of receptor tyrosine kinases, which are crucial in various signaling pathways involved in cancer progression . This opens avenues for exploring the compound's anti-cancer properties.
Table 2: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antidepressant | Mood enhancement | |
| Enzyme Inhibition | Metabolic pathway modulation | |
| Cancer Treatment Potential | Tumor growth inhibition |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of piperazine-containing compounds. These investigations often highlight the significance of substituent groups like bromine and fluorine in enhancing pharmacological profiles.
Synthesis Approaches
The synthesis typically involves:
- Bromination and Fluorination : These reactions introduce the halogen substituents onto the phenyl ring.
- Piperazine Formation : The core piperazine structure is formed through nucleophilic substitution reactions.
- TBDMS Protection : The hydroxyl group is protected using TBDMSCl to facilitate further reactions without compromising the molecule's integrity.
Scientific Research Applications
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceuticals. The presence of the bromo and fluoro groups increases the molecular diversity and can enhance the biological activity of derivatives. For instance, it has been utilized in the development of analgesics and anti-inflammatory agents due to its ability to interact with specific biological targets.
Biological Probes
In biological studies, 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine acts as a probe to investigate interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features allow researchers to explore binding affinities and mechanisms of action within various biochemical pathways.
Material Science
The compound is also explored for applications in material science, particularly in the development of advanced polymers and coatings. The TBDMS group can provide functionalization opportunities that enhance the mechanical properties and chemical resistance of materials.
Synthetic Chemistry
This compound is valuable in synthetic chemistry as a building block for more complex organic molecules. Its ability to undergo further transformations makes it a versatile reagent in organic synthesis.
Case Study 1: Analgesic Development
A study investigated the analgesic properties of derivatives synthesized from this compound. Researchers found that modifications to the piperidine ring significantly affected pain relief efficacy in animal models, highlighting its potential as a lead compound for new pain medications.
Case Study 2: Biological Interaction Studies
In another study, this compound was used to assess its interaction with specific protein targets involved in cancer pathways. The findings indicated that the bromo and fluoro groups play a critical role in enhancing binding affinity, suggesting pathways for developing targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Substituted Analogs
1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704065-56-4)
- Molecular Formula: C₁₇H₂₈BrNO₃SSi
- Molar Mass : 434 g/mol
- Key Differences :
- Replaces the phenyl group with a sulfonyl-linked 4-bromophenyl.
- Increased polarity due to the sulfonyl group (SO₂), enhancing solubility in polar solvents.
- Higher molecular weight (434 vs. 388.39) and altered reactivity (sulfonyl groups are electron-withdrawing).
- Applications : Used as a sulfonating agent or intermediate in medicinal chemistry .
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Silyl Group Variants
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine (CAS 1704096-96-7)
- Key Differences :
- Replaces TBDMS with a bulkier tert-butyldiphenylsilyl (TBDPS) group.
- Increased steric hindrance, improving stability under harsh reaction conditions.
- The ethyl linker alters spatial orientation, affecting binding affinity in receptor-targeted syntheses.
- Applications: Potential use in peptide and nucleotide chemistry requiring prolonged hydroxyl protection .
Halogen-Substituted Derivatives
1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704096-18-3)
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| 1-(3-Bromo-5-fluorophenyl)-4-((TBDMS)oxy)piperidine | 1704073-47-1 | C₁₇H₂₇BrFNOSi | 388.39 | Bromo, fluoro, TBDMS | Cross-coupling, hydroxyl protection |
| 1-((4-Bromophenyl)sulfonyl)-4-((TBDMS)oxy)piperidine | 1704065-56-4 | C₁₇H₂₈BrNO₃SSi | 434 | Sulfonyl, bromo, TBDMS | Sulfonylation, medicinal intermediates |
| 1-(1-(4-Bromophenyl)ethyl)-4-((TBDPS)oxy)piperidine | 1704096-96-7 | C₂₉H₃₅BrNOSi | ~525 (estimated) | Bromo, ethyl linker, TBDPS | Peptide/nucleotide synthesis |
| 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-4-((TBDMS)oxy)piperidine | - | C₁₈H₂₅BrF₃NO₄SSi | ~510 (estimated) | Trifluoromethoxy, sulfonyl, TBDMS | Drug discovery, metabolic studies |
Key Research Findings
- Reactivity : The original compound’s bromo and fluoro substituents facilitate palladium-catalyzed couplings, whereas sulfonyl analogs are more suited for nucleophilic substitutions .
- Stability : TBDMS-protected derivatives are labile under acidic or fluoride conditions, while TBDPS variants offer superior stability .
Preparation Methods
Halogenation of the Phenyl Ring (Bromination and Fluorination)
The starting aromatic moiety requires regioselective bromination and fluorination at the 3- and 5-positions, respectively. This is typically achieved by:
- Electrophilic aromatic substitution for bromination using brominating agents under controlled temperature to avoid polybromination.
- Selective fluorination often involves nucleophilic aromatic substitution or fluorination reagents that introduce fluorine at the desired position without disturbing bromine.
This step ensures the phenyl ring bears the 3-bromo and 5-fluoro substituents essential for the compound's biological activity and reactivity.
Formation of the Piperidine Core with Hydroxyl Substitution
- The piperidine ring is constructed or functionalized to bear a hydroxyl group at the 4-position.
- This is commonly done via nucleophilic substitution reactions using suitable piperidine derivatives and phenyl halides.
- Literature examples show the use of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as an intermediate, which undergoes substitution with aryl amines or halides under basic conditions (e.g., potassium carbonate or cesium fluoride) in polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) at elevated temperatures (85–100 °C) to form the substituted piperidine ring.
Protection of the Hydroxyl Group by tert-Butyldimethylsilyl (TBDMS) Ether Formation
- To protect the hydroxyl group on the piperidine ring, a silylation reaction is performed using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
- This step prevents unwanted side reactions during subsequent synthetic transformations and enhances the compound's stability.
- The silylation is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Detailed Reaction Conditions and Yields
Notes on Step 2 Variations
- Use of cesium fluoride (CsF) in DMA at 85 °C for 12–18 hours with intermittent addition of reagents leads to moderate yields (~58–60%) with purification by column chromatography.
- Potassium carbonate in ethanol/water reflux for 16.5 hours can give higher yields (~84%) with crystallization isolation.
- Reaction monitoring by NMR and mass spectrometry confirms product formation and purity.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Proton NMR (1H NMR) spectra typically show characteristic signals for tert-butyl groups (~1.4 ppm, singlet, 9H), piperidine ring protons (multiplets between 1.6–4.7 ppm), and aromatic protons (~7.2–8.0 ppm).
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (m/z ~388.4 for the TBDMS-protected compound).
- Melting Point: Typically around 192–201 °C depending on purity and specific derivatives.
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3-bromo-5-fluorophenyl derivatives, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate |
| Bases Employed | Potassium carbonate, cesium fluoride, cesium carbonate |
| Solvents | N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), ethanol/water mixtures |
| Temperature Range | 70–105 °C (reflux or controlled heating) |
| Reaction Time | 12–24 hours, with intermittent reagent additions |
| Purification | Crystallization, column chromatography (MeOH/CH2Cl2 mixtures) |
| Yields | 58% to 95% depending on conditions and purification |
Research Findings and Optimization
- The choice of base and solvent critically influences the reaction yield and selectivity in the piperidine substitution step.
- Use of cesium fluoride in polar aprotic solvents favors nucleophilic substitution but may require longer reaction times and careful reagent addition to optimize yield.
- Potassium carbonate in ethanol/water systems offers a greener alternative with good yields and easier product isolation by crystallization.
- TBDMS protection is a standard and reliable method to stabilize the hydroxyl functionality, facilitating downstream synthetic applications.
Q & A
Q. How to achieve high enantiomeric purity in chiral derivatives?
- Methodology : Employ chiral resolution via HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). Asymmetric synthesis using Evans oxazolidinones or organocatalysts (e.g., proline derivatives) ensures enantioselectivity. Crystallization-induced dynamic resolution (CIDR) enhances purity, as shown in spiro-piperidine systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
